molecular formula C14H13N3O2 B14448981 (N-benzoylanilino)urea CAS No. 76033-80-2

(N-benzoylanilino)urea

Cat. No.: B14448981
CAS No.: 76033-80-2
M. Wt: 255.27 g/mol
InChI Key: DGCSCLZZCOXTPB-UHFFFAOYSA-N
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Description

(N-benzoylanilino)urea is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group. This compound has diverse applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-benzoylanilino)urea typically involves the reaction of aniline with benzoyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction proceeds via nucleophilic addition of the amine group of aniline to the carbonyl group of benzoyl isocyanate, followed by cyclization to form the urea derivative.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or distillation to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions: (N-benzoylanilino)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can yield amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the benzoyl or anilino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted ureas depending on the substituent introduced.

Scientific Research Applications

(N-benzoylanilino)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (N-benzoylanilino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

    N-phenylurea: Similar structure but lacks the benzoyl group.

    N-benzylurea: Contains a benzyl group instead of a benzoyl group.

    N-methylurea: Contains a methyl group instead of an anilino group.

Uniqueness: (N-benzoylanilino)urea is unique due to the presence of both benzoyl and anilino groups, which confer distinct chemical and biological properties

Properties

CAS No.

76033-80-2

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

(N-benzoylanilino)urea

InChI

InChI=1S/C14H13N3O2/c15-14(19)16-17(12-9-5-2-6-10-12)13(18)11-7-3-1-4-8-11/h1-10H,(H3,15,16,19)

InChI Key

DGCSCLZZCOXTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC(=O)N

Origin of Product

United States

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